molecular formula C21H23NO5 B131760 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone CAS No. 84162-91-4

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone

Cat. No.: B131760
CAS No.: 84162-91-4
M. Wt: 369.4 g/mol
InChI Key: GBULKWPSVGWMNK-UHFFFAOYSA-N
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Description

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone is a synthetic organic compound with the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone typically involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Participates in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone has a wide range of scientific research applications, including:

    Chemistry: Used as a reactant for the synthesis of various piperidine derivatives, molecular rods, and cyclic prodrugs.

    Biology: Investigated for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.

    Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This interaction is facilitated by the benzyl-piperidine group, which provides strong binding affinity to the catalytic site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-hydroxypiperidine: Shares the piperidine core structure and is used in similar applications.

    1-Benzyl-4-piperidone: Another piperidine derivative with applications in medicinal chemistry.

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Used as a reactant for the synthesis of various bioactive compounds.

Uniqueness

2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes and its potential as an antimicrobial agent set it apart from other similar compounds .

Properties

IUPAC Name

benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-17-7-8-18(19(23)13-17)20(24)16-9-11-22(12-10-16)21(25)27-14-15-5-3-2-4-6-15/h2-8,13,16,23H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBULKWPSVGWMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517441
Record name Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-91-4
Record name Benzyl 4-(2-hydroxy-4-methoxybenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred, ice-cooled mixture of 36.1 g of 4-(2-hydroxy-4-methoxybenzoyl)piperidine, 16.3 g of sodium bicarbonate and 350 ml of dichloromethane, was added dropwise 22.9 ml of benzyl chloroformate in dichloromethane. After the addition was complete, the mixture was stirred at ambient temperature for 1.5 hrs, filtered and the filtrate concentrated to an oil. The oil crystallized. The crystals were collected, washed with hexane and dried to yield 42.4 g (76.5%) of product. Recrystallization from isopropanol gave the analytical sample, mp, 89°-91°.
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
22.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76.5%

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